

Thermochemical Properties of 1-Cyclohexyltrimethylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **1-Cyclohexyltrimethylamine**

Cat. No.: **B103509**

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Introduction: The Unseen Influence of Thermochemical Data in Drug Development and Chemical Research

In the landscape of molecular science, particularly within pharmaceutical development and advanced chemical synthesis, a thorough understanding of a compound's thermochemical properties is not merely academic—it is a cornerstone of predictive modeling, safety assessment, and process optimization. **1-Cyclohexyltrimethylamine** ($C_9H_{19}N$), a tertiary amine featuring a cyclohexyl group, serves as a valuable structural motif in various chemical contexts. Its utility in synthesis and potential biological activity necessitate a comprehensive characterization of its energetic landscape. This in-depth technical guide provides a detailed overview of the available thermochemical data for **1-Cyclohexyltrimethylamine**, the methodologies for their determination, and the critical implications for research and development professionals.

This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the aim is to provide a narrative that interlinks theoretical underpinnings with practical experimental considerations. We will delve into the causality behind experimental choices and underscore the importance of self-validating protocols to ensure the integrity of the data.

Core Thermochemical Data of 1-Cyclohexyltrimethylamine

Precise experimental thermochemical data for **1-Cyclohexyltrimethylamine** is not extensively available in the public domain. However, computational methods, such as the Joback method, provide valuable estimations that are useful for initial assessments and modeling. The following table summarizes the available estimated and experimental data for **1-Cyclohexyltrimethylamine**.

Property	Symbol	Value	Unit	Source & Method
Molecular Weight	MW	141.25	g/mol	IUPAC[1][2][3][4][5]
Normal Boiling Point	T _b	446.15 ± 3.00	K	NIST Webbook[2][3]
Enthalpy of Formation (Ideal Gas, 298.15 K)	ΔfH° _{gas}	-107.24	kJ/mol	Cheméo (Joback Method)[3]
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	ΔfG°	160.13	kJ/mol	Cheméo (Joback Method)[3][6]
Enthalpy of Fusion	ΔfusH°	13.92	kJ/mol	Cheméo (Joback Method)[3][6]
Enthalpy of Vaporization	ΔvapH°	38.10	kJ/mol	Cheméo (Joback Method)[3][6]
Proton Affinity	PAff	975.60	kJ/mol	NIST Webbook[3][6]
Gas Basicity	BasG	944.70	kJ/mol	NIST Webbook[3][6]

Ideal Gas Heat Capacity (C_{p,gas}) as a function of Temperature (Joback Method)[3]

Temperature (K)	Cp,gas (J/mol·K)
437.31	287.42
470.08	306.91
502.84	325.41
535.61	342.97
568.38	359.60
601.15	375.33
633.91	390.21

Experimental Determination of Thermochemical Properties: Methodologies and Rationale

While specific experimental data for **1-Cyclohexyltrimethylamine** is limited, this section details the gold-standard experimental techniques used to determine the thermochemical properties of organic compounds. Understanding these methodologies is crucial for critically evaluating existing data and for designing new experimental campaigns.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a cornerstone of thermochemistry. For organic compounds, it is most commonly and accurately determined indirectly through the measurement of the enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.^{[7][8][9]} The principle is straightforward: the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") releases heat, which is absorbed by the surrounding calorimeter, leading to a measurable temperature change.^{[9][10]}

Experimental Workflow: Combustion Calorimetry



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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

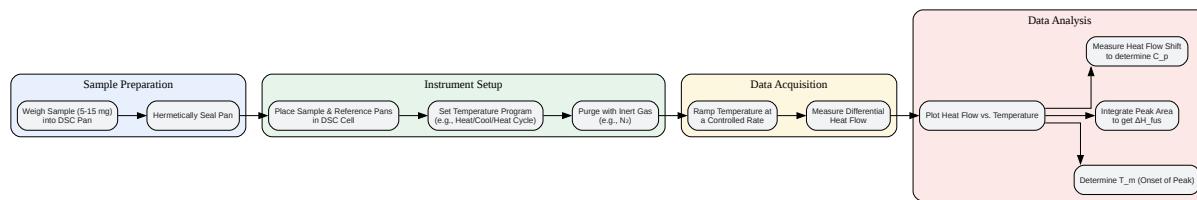
Causality and Trustworthiness in the Protocol:

- High-Purity Sample: The use of a high-purity sample is paramount to ensure that the measured heat release corresponds solely to the combustion of the target compound.
- Excess Oxygen: Pressurizing the bomb with excess oxygen ensures complete combustion, preventing the formation of byproducts like carbon monoxide that would introduce significant errors.[9]
- Calibration: The heat capacity of the calorimeter (C_{cal}) is a critical parameter. It is determined in a separate experiment by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[8] This calibration step is a self-validating mechanism, ensuring the accuracy of the instrument.
- Corrections: The raw heat released is corrected for the energy contribution from the ignition fuse and for the formation of nitric acid from trace nitrogen in the sample or atmosphere.[8] These corrections are essential for achieving high accuracy.
- Hess's Law: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring heat flow into or out of a sample as a function of temperature or time.[11][12][13] It is particularly valuable for determining heat capacity (C_p), melting points (T_m), and enthalpies of fusion ($\Delta_{\text{fus}}H$).[12][13]

Experimental Workflow: Differential Scanning Calorimetry



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